molecular formula C21H19FN2O B13096975 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide

Cat. No.: B13096975
M. Wt: 334.4 g/mol
InChI Key: ICSDMESOBBLHQX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group and a 4-fluorobenzyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide typically involves the reaction of benzylamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a similar benzylamino group.

    4-Fluorobenzylamine: Contains the 4-fluorobenzyl group but lacks the benzamide core.

    N-Benzylbenzamide: Similar structure but without the fluorine substitution.

Uniqueness

2-(Benzylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both benzylamino and 4-fluorobenzyl groups attached to the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

2-(benzylamino)-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C21H19FN2O/c22-18-12-10-17(11-13-18)15-24-21(25)19-8-4-5-9-20(19)23-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25)

InChI Key

ICSDMESOBBLHQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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